molecular formula C10H10BrNO2S B421882 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 118721-56-5

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B421882
CAS RN: 118721-56-5
M. Wt: 288.16g/mol
InChI Key: LZVZEQCJORCGOK-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of similar compounds like “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .


Chemical Reactions Analysis

Ethers, which are structurally similar to thiazolidines, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives of thiazolidine for their antimicrobial activities. For instance, derivatives have shown significant biological activity against various microorganisms, including Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa), Gram-positive strains (Bacillus subtilis, Staphylococcus aureus), and fungal strains (Candida albicans, Aspergillus niger) (Deep et al., 2014). This suggests potential for developing new antimicrobial agents based on thiazolidine derivatives.

Antitumor and Antioxidant Properties

Thiazolidine derivatives have also been synthesized and assessed for their antitumor and antioxidant activities. Some compounds exhibited promising activities, highlighting their potential in developing therapies against cancer and oxidative stress-related conditions (Gouda & Abu‐Hashem, 2011).

Crystal Structure Analysis

The crystal structure of certain thiazolidine derivatives has been elucidated, providing insights into their molecular arrangements and interactions. Such studies contribute to understanding the compound's physical and chemical properties, which is essential for designing materials with desired characteristics (Iyengar et al., 2005).

Supramolecular Aggregation Behavior

Research on thiazolidine-4-carboxylic acid derivatives has explored their supramolecular aggregation behavior. These studies are pivotal for applications in biocompatible supramolecular assemblies, which could have implications in gas storage, biosensing, and catalysis (Jagtap et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “2-(3-Bromophenyl)propan-2-ol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

A compound with a similar structure, “2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid”, has been identified as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties . This suggests potential future directions for the study and application of “2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid” in the field of medicinal chemistry.

properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVZEQCJORCGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid

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